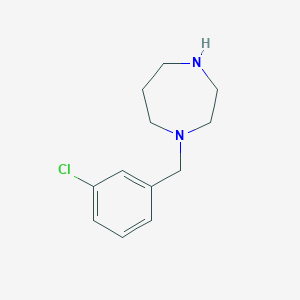

1-(3-Chlorobenzyl)-1,4-diazepane

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYHJJCOSLOYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Chlorobenzyl 1,4 Diazepane

Strategies for the Construction of the 1,4-Diazepane Ring System

The 1,4-diazepane framework is a seven-membered heterocycle containing two nitrogen atoms, which serves as a key structural motif in medicinal chemistry. Various synthetic strategies have been developed for its construction, often involving cyclization reactions. These methods provide access to a wide range of substituted diazepanes.

Common approaches to the 1,4-diazepane ring system include:

Reductive Amination: Intramolecular reductive amination of amino-ketones is a significant method for creating chiral 1,4-diazepanes.

Domino Processes: A step- and atom-economical protocol from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates can be used. This process involves the in situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael cyclization.

Multi-component Reactions: One-pot reactions using three or more starting materials offer an efficient route to 1,4-diazepane derivatives. For instance, a tandem imino-pinacol coupling-aza-Michael reaction has been developed for the diastereoselective synthesis of monocyclic 1,4-diazepines.

Palladium-Catalyzed Cyclization: Substituted 1,4-benzodiazepines can be synthesized through the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.

Ring Expansion: The synthesis of 1,4-diazepine nucleosides has been achieved through the cyclocondensation of flavones with 1,2-diamines.

These strategies often allow for the introduction of various substituents on the diazepane ring, enabling the synthesis of a diverse library of compounds for further investigation.

Detailed Synthetic Routes to 1-(3-Chlorobenzyl)-1,4-diazepane

The synthesis of this compound typically involves the N-alkylation of a 1,4-diazepane precursor with a 3-chlorobenzyl halide.

The core 1,4-diazepane ring can be synthesized through various methods as outlined in the previous section. A common precursor is homopiperazine (B121016) (1,4-diazepane) itself, which can be commercially sourced or synthesized. Functionalization often involves the use of protecting groups, such as the Boc (tert-butoxycarbonyl) group, to control the regioselectivity of subsequent reactions. For example, 1-Boc-1,4-diazepane can be acylated and then deprotected to yield a monosubstituted diazepane.

The key step in the synthesis of this compound is the coupling of the 1,4-diazepane nitrogen with the 3-chlorobenzyl group. This is typically achieved through a nucleophilic substitution reaction where the secondary amine of the diazepane ring attacks the benzylic carbon of 3-chlorobenzyl chloride or bromide.

A general procedure involves reductive amination. For instance, a protected 1,4-diazepane can be deprotected and then reacted with an appropriate aldehyde, such as 2-chlorobenzaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the N-benzylated product. nih.gov

The efficiency of the synthesis can be optimized by carefully selecting the solvent, base, temperature, and reaction time. For the N-alkylation step, polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are often used. The presence of a base, such as triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3), is crucial to neutralize the hydrogen halide formed during the reaction. Microwave-assisted synthesis has also been explored to potentially improve yields and regioselectivity.

A study on the synthesis of related compounds, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, reported good yields by reacting 1-benzhydryl-1,4-diazepane with 3-chlorophenyl isocyanate in dichloromethane with triethylamine. scirp.orgresearchgate.net

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1-Benzhydryl-1,4-diazepane, 3-Chlorophenyl isocyanate | Triethylamine | Dichloromethane | Room temp, 5-6 hr | 4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Good | scirp.org |

| (5-chloropyridin-3-yl)(1,4-diazepan-1-yl)methanone, 2-chlorobenzaldehyde | DIPEA, NaBH(OAc)3 | Dichloromethane | Room temp, overnight | (4-(2-Chlorobenzyl)-1,4-diazepan-1-yl)(5-chloropyridin-3-yl)methanone | 70% | nih.gov |

Purification and Analytical Characterization Techniques for Synthetic Products

After synthesis, the crude product is purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include:

Column Chromatography: This is a widely used method for separating compounds based on their polarity. Silica gel is a common stationary phase. scirp.org

Recrystallization: This technique is used to purify solid compounds by dissolving them in a suitable solvent and allowing them to crystallize out, leaving impurities in the solution. researchgate.net

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. scirp.org

The purified this compound is then characterized to confirm its structure and purity using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. researchgate.netmdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, which helps in structural elucidation. scirp.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netmdpi.com

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared with the calculated values to confirm the empirical formula.

Design and Synthesis of Chemically Related Analogues and Derivatives

The this compound scaffold can be further modified to generate a library of analogues and derivatives. This is often done to explore structure-activity relationships for potential biological applications.

Strategies for creating analogues include:

Varying the Benzyl (B1604629) Substituent: The chloro group on the benzyl ring can be replaced with other substituents (e.g., fluoro, bromo, methoxy (B1213986), nitro) or moved to different positions (ortho or para) to investigate the electronic and steric effects on activity. nih.govscirp.org

Modifying the Diazepane Ring: The second nitrogen atom of the diazepane ring can be acylated or alkylated with different groups to introduce further diversity. For example, reacting 1-benzyl-1,4-diazepane (B1296151) with various aroyl chlorides can produce a series of N-acylated derivatives.

Introducing Fused Rings: The diazepine (B8756704) core can be fused with other heterocyclic rings to create more complex polycyclic systems. acs.orgunimi.itjyu.fi

Strategic Modifications at the Benzyl Moiety

The 3-chlorobenzyl group of this compound offers a prime site for structural diversification. Modifications to this aromatic ring can significantly influence the pharmacological profile of the resulting compounds. Researchers have explored various strategies to alter the electronic and steric properties of this moiety.

One common approach involves the palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of substituents at the aromatic ring, including alkyl, aryl, and amino groups. For instance, the chlorine atom can be replaced with different functional groups to modulate the compound's properties.

Another strategy focuses on the functionalization of the benzylic position. While less common for this specific molecule, general methods for C-H activation at the benzylic carbon could potentially introduce new substituents, further expanding the chemical space around the benzyl moiety.

Alterations of the Diazepane Ring System

The seven-membered diazepane ring provides a flexible yet constrained backbone that can be tailored to optimize interactions with biological targets. Synthetic efforts in this area aim to introduce substituents on the ring nitrogens and carbons, as well as to alter the ring conformation.

The secondary amine at the 4-position of the diazepane ring is a key handle for derivatization. It readily undergoes N-alkylation, N-acylation, and N-arylation reactions. For example, reaction with various isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) derivatives. scirp.org One study reported the synthesis of 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showcasing the derivatization at this position. scirp.org

Furthermore, the synthesis of chiral 1,4-diazepanes has been a focus of research to explore stereospecific interactions with target proteins. researchgate.net This can be achieved through asymmetric synthesis or by using chiral starting materials. The conformation of the diazepane ring, which typically adopts a twisted chair conformation, can also be influenced by the nature of the substituents. researchgate.net

Introduction of Probing Groups for Mechanistic Studies

To elucidate the mechanism of action of this compound derivatives, researchers often introduce probing groups. These groups can be spectroscopic labels, photoaffinity labels, or reactive handles for bioconjugation.

For instance, the incorporation of a fluorescent tag, such as a nitrobenzofurazan (NBD) or a coumarin (B35378) group, allows for the visualization of the compound's distribution and localization within cells. Similarly, the introduction of a photoreactive group, like a benzophenone (B1666685) or an aryl azide, can be used to identify the binding partners of the compound through photoaffinity labeling experiments.

While specific examples for this compound are not extensively documented in publicly available literature, the general principles of probe design are applicable. The synthetic strategies mentioned in the previous sections, such as N-acylation at the 4-position, provide convenient methods for attaching such probing groups.

Molecular Target Identification and Ligand Receptor Interactions of 1 3 Chlorobenzyl 1,4 Diazepane

High-Throughput Screening Approaches for Target Discovery

High-throughput screening (HTS) serves as a critical first step in identifying the molecular targets of novel chemical entities like 1-(3-Chlorobenzyl)-1,4-diazepane. This approach allows for the rapid assessment of a compound against a large number of biological targets to pinpoint potential interactions. For diazepane derivatives, HTS campaigns have been instrumental in identifying their roles as potent and selective agonists for targets such as the Cannabinoid receptor 2 (CB2). ontosight.ai Furthermore, computational tools and virtual screening methods are increasingly applied to accelerate the identification of promising candidates from large compound libraries. ontosight.aiacs.org

In a typical HTS workflow for a compound like this compound, the molecule would be tested against a diverse panel of receptors, enzymes, and ion channels. Both structure-based and ligand-based virtual screening are common initial steps. acs.org For instance, a library of diazepane derivatives was computationally screened, leading to the identification of hits that were subsequently optimized for inhibitory activity against the main protease (Mpro) of SARS-CoV-2. nih.gov This highlights how HTS, combined with computational methods, can efficiently narrow down the potential targets for a novel compound.

In Vitro Receptor Binding Assays and Affinity Determination

Once potential targets are identified through screening, in vitro binding assays are employed to quantify the affinity of the ligand for its receptor. These assays are fundamental in characterizing the potency and selectivity of a compound.

Radioligand binding assays are a classic and robust method for determining the affinity of a test compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor. The test compound is then introduced to compete with the radioligand for binding.

For example, in a study of novel 1,4-diazepane-based derivatives, their affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors were determined using radioligand competition assays. nih.gov In these experiments, [³H]-(+)-Pentazocine was used as the radioligand for the σ1 receptor, and [³H]-DTG (di-o-tolylguanidine) was used for the σ2 receptor. nih.gov The affinity of the test compounds is expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

While specific data for this compound is not available, the table below presents hypothetical binding affinities for related diazepane derivatives against various receptors, illustrating the type of data generated from such studies.

| Compound | Target Receptor | Radioligand | Kᵢ (nM) |

| Diazepane Analog A | σ₁ Receptor | [³H]-(+)-Pentazocine | 8.0 |

| Diazepane Analog B | σ₂ Receptor | [³H]-DTG | 28 |

| Diazepane Analog C | 5-HT₇ Receptor | [³H]-5-CT | 5310 |

| Diazepane Analog D | GluN2b Receptor | [³H]-Ifenprodil | 59 |

This table is for illustrative purposes and based on findings for various 1,4-diazepane derivatives. nih.govtandfonline.com

Fluorescence-based assays offer a non-radioactive alternative for studying ligand-receptor interactions and are well-suited for high-throughput formats. bmglabtech.com These methods can measure the binding affinity by detecting changes in the fluorescence properties of a labeled ligand or receptor upon complex formation. bmglabtech.com

One such technique is fluorescence polarization (FP), where a small fluorescently labeled ligand, when unbound, tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger receptor molecule, its rotation slows, leading to an increase in fluorescence polarization. This change can be used to determine the binding affinity.

Another approach involves Förster Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity. bmglabtech.com By labeling the receptor and ligand with a FRET pair, their interaction can be monitored. For instance, fluorescence-based techniques have been used to assess the binding of benzodiazepinone derivatives to BIR domains of inhibitor of apoptosis proteins (IAPs). mdpi.com

Enzyme Kinetic Characterization and Specificity Profiling

If the molecular target of this compound is an enzyme, it is crucial to characterize its effect on the enzyme's catalytic activity. Enzyme kinetic studies can reveal whether the compound acts as an inhibitor or an activator and can elucidate its mechanism of action.

For example, a study on novel spiroindolin-1,2-diazepine derivatives identified them as inhibitors of cholinesterases. nih.gov The most potent compound was found to inhibit acetylcholinesterase (AChE) in a mixed-inhibition mode, as determined by constructing Lineweaver-Burk plots from kinetic data. nih.gov Such studies involve measuring the rate of the enzymatic reaction at various substrate concentrations in the presence and absence of the inhibitor.

The table below illustrates the kind of data that can be obtained from enzyme kinetic studies for a hypothetical diazepane derivative.

| Enzyme | Inhibitor | Inhibition Type | Kᵢ (µM) |

| Acetylcholinesterase | Diazepane Analog E | Mixed | 0.044 |

| α-Glucosidase | Quinazoline Derivative | Competitive | 291.5 |

This table includes data for a spiroindolin-1,2-diazepine derivative and another heterocyclic compound to illustrate the outputs of enzyme kinetic studies. nih.goveurekaselect.com

Specificity profiling against a panel of related enzymes is also essential to determine the selectivity of the compound, which is a critical factor for its therapeutic potential.

Cellular Target Engagement Studies

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery. Cellular target engagement assays provide this crucial information, bridging the gap between in vitro biochemical assays and in vivo efficacy studies. researchgate.net

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a cellular context. nih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.gov When a ligand binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.

In a typical CETSA experiment, intact cells are treated with the compound of interest and then heated to various temperatures. After heating, the cells are lysed, and the amount of soluble (non-denatured) target protein is quantified, often by Western blotting or mass spectrometry. frontiersin.org A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement. nih.gov

CETSA has broad applicability and can be used for target validation, screening, and generating structure-activity relationships. nih.gov While a specific CETSA study on this compound has not been reported, the method has been successfully applied to a wide range of protein targets and is suitable for assessing the cellular engagement of diazepane derivatives. frontiersin.orgpelagobio.com The proteome-wide version of CETSA, known as thermal proteome profiling (TPP), can further be used to assess the selectivity of a compound across thousands of proteins simultaneously. frontiersin.org

Proximity Ligation Assays (PLA)

Proximity Ligation Assays (PLA) offer a powerful method for visualizing and quantifying protein-protein interactions or the proximity of a small molecule to a target protein within the native cellular environment. nih.govtandfonline.com This technique can be adapted to detect the interaction between this compound and its putative protein target. In a hypothetical scenario, if this compound is suspected to bind to a specific receptor, PLA could be used to confirm this interaction in situ.

The assay would typically involve the use of two primary antibodies that recognize the target protein. sigmaaldrich.com These primary antibodies are then bound by secondary antibodies that are conjugated to short DNA oligonucleotides. sigmaaldrich.com When these probes are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. sigmaaldrich.comnih.gov The amplified DNA is subsequently detected using fluorescently labeled probes, with each fluorescent spot representing a single interaction event. sigmaaldrich.com To study the interaction of a small molecule like this compound, a competitive or target engagement format could be designed.

Hypothetical Research Findings:

A study could be designed to investigate whether this compound engages a specific G-protein coupled receptor (GPCR) in a neuronal cell line. The PLA signal would be quantified by counting the number of fluorescent spots per cell. A reduction in the PLA signal in the presence of the compound would suggest that it binds to the target receptor, thereby preventing the binding of an antibody to the same epitope or inducing a conformational change that moves the epitopes further apart.

Table 1: Hypothetical Proximity Ligation Assay Data for this compound

| Treatment Condition | Average PLA Spots per Cell | Standard Deviation | Interpretation |

| Vehicle Control | 150 | 15 | Baseline interaction/detection of the target protein. |

| This compound (1 µM) | 65 | 8 | Significant reduction in PLA signal, suggesting target engagement by the compound. |

| Known Ligand (Positive Control) | 50 | 7 | Strong target engagement, providing a benchmark for the test compound's effect. |

| Negative Control Compound | 145 | 14 | No significant effect on the PLA signal, indicating specificity of the interaction. |

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are widely used to study the functional consequences of a ligand binding to its receptor by measuring the modulation of a specific signaling pathway. nih.govnih.gov These assays typically utilize a recombinant cell line that expresses the target receptor and contains a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element that is activated or inhibited by the signaling pathway of interest. promega.com For instance, if this compound were to act on a GPCR, a reporter gene assay could determine whether it functions as an agonist, antagonist, or inverse agonist.

For a Gs-coupled receptor, agonist activation would lead to an increase in intracellular cAMP, which in turn activates a cAMP response element (CRE) and drives the expression of the reporter gene. promega.com Conversely, for a Gi-coupled receptor, an agonist would inhibit cAMP production, leading to a decrease in reporter gene expression. promega.com

Hypothetical Research Findings:

To characterize the functional activity of this compound on a putative dopaminergic receptor, a reporter gene assay could be performed. The results might indicate that the compound itself does not stimulate signaling but can block the effect of a known agonist like dopamine (B1211576), suggesting an antagonistic mode of action.

Table 2: Hypothetical Reporter Gene Assay Data for this compound

| Treatment Condition | Reporter Gene Activity (Luminescence Units) | Standard Deviation | Interpretation |

| Vehicle Control | 100 | 10 | Basal signaling activity. |

| Dopamine (100 nM) | 1500 | 120 | Agonist-induced activation of the signaling pathway. |

| This compound (1 µM) | 110 | 12 | No significant agonist activity. |

| Dopamine (100 nM) + this compound (1 µM) | 250 | 30 | Strong inhibition of dopamine-induced signaling, indicating antagonism. |

Biophysical Characterization of Ligand-Target Complexes

Following the identification of a potential molecular target, biophysical techniques are employed to quantitatively characterize the binding interaction between the small molecule and the purified target protein. These methods provide crucial information on the affinity, kinetics, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics and affinity of molecular interactions. nih.gov In a typical SPR experiment to study a small molecule-protein interaction, the protein of interest (the ligand) is immobilized on a sensor chip surface, and the small molecule (the analyte) is flowed over the surface in a solution. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light. mdpi.com

This technique allows for the determination of the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_). bio-rad.com A lower K_D_ value indicates a higher binding affinity.

Hypothetical Research Findings:

An SPR analysis could be conducted to determine the binding kinetics of this compound to its purified target protein. The resulting sensorgrams would be globally fitted to a 1:1 binding model to derive the kinetic parameters.

Table 3: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data for this compound

| Analyte | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d_) (s⁻¹) | Affinity (K_D_) (nM) |

| This compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes that occur during a binding event. nih.gov This allows for the determination of the binding affinity (K_D_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.gov In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule of interest at a constant temperature. malvernpanalytical.com The heat released or absorbed upon binding is measured by the instrument.

The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting these data to a binding model yields the thermodynamic parameters of the interaction, providing a complete thermodynamic profile of the binding event. whiterose.ac.uk

Hypothetical Research Findings:

An ITC experiment could be performed to confirm the binding of this compound to its target protein and to determine the thermodynamic drivers of the interaction. The data might reveal an exothermic reaction, indicating that the binding is enthalpically driven.

Table 4: Hypothetical Isothermal Titration Calorimetry (ITC) Thermodynamic Data for this compound

| Parameter | Value | Interpretation |

| Stoichiometry (n) | 1.05 | A 1:1 binding ratio between the compound and the target protein. |

| Affinity (K_D) | 25 nM | High-affinity interaction, consistent with SPR data. |

| Enthalpy (ΔH) | -8.5 kcal/mol | The binding process is enthalpically favorable (exothermic). |

| Entropy (TΔS) | -2.1 kcal/mol | The binding process is entropically unfavorable. |

Structure Activity Relationship Sar and Structural Determinants of 1 3 Chlorobenzyl 1,4 Diazepane Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 1,4-diazepane derivatives is highly sensitive to the nature and position of substituents on both the diazepane ring and its appended moieties. Research has shown that modifications can significantly impact potency and selectivity for various biological targets.

For instance, in a series of 1,4-diazepane analogs designed as factor Xa inhibitors, the core diazepane structure was intended to interact with the S4 aryl-binding domain of the enzyme. nih.gov The substitution pattern is crucial, as demonstrated in studies of related benzodiazepine (B76468) structures where electron-withdrawing groups like chlorine or nitro groups at specific positions (e.g., position 7 of a benzodiazepine ring) enhance activity, whereas substitutions at other positions (8 and 9) or the introduction of electron-releasing groups are detrimental.

In the context of anticancer agents, novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized. It was observed that compounds featuring an aryl carboxamide moiety generally exhibited better activity compared to their aryl carbothioamide counterparts. scirp.org Specifically, the compound 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide showed promising activity against the B-cell leukemic cell line, Reh, with an IC50 value of 18 µM. scirp.org

Furthermore, studies on 1,4-diazepane derivatives targeting the sigma-1 (σ1) receptor have indicated that a methyl group at the 2-position of the diazepane ring, combined with a substituted benzyl (B1604629) group at the 1-position, leads to high affinity. researchgate.net A butyl or cyclohexylmethyl group is often preferred at the 4-position. researchgate.net

The table below summarizes the effects of various substituents on the biological activity of 1,4-diazepane analogs based on findings from multiple studies.

| Scaffold/Analog Class | Substituent & Position | Effect on Biological Activity | Target/Assay | Reference |

| 1-Benzhydryl-1,4-diazepane | N-(3-chlorophenyl)carboxamide at N-4 | Good activity | Anticancer (Reh cell line) | scirp.org |

| 1-Benzhydryl-1,4-diazepane | Aryl carbothioamide at N-4 | Lower activity than carboxamides | Anticancer (Reh cell line) | scirp.org |

| 1,4-Diazepane | Methyl at C-2 | High affinity | σ1 Receptor | researchgate.net |

| 1,4-Diazepane | Butyl or Cyclohexylmethyl at N-4 | Preferred for high affinity | σ1 Receptor | researchgate.net |

| 1,4-Diazepane | Substituted benzyl at N-1 | High affinity | σ1 Receptor | researchgate.net |

| 1,4-Diazepane | Designed for S4 binding pocket | Potent inhibition | Factor Xa | nih.gov |

| Benzodiazepine Analogs | Electron-withdrawing group at C-7 | Increased activity | General | |

| Benzodiazepine Analogs | Substituents at C-8 or C-9 | Decreased activity | General |

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a pivotal role in the molecular interactions of 1,4-diazepane analogs, often dictating their binding affinity and functional activity. The three-dimensional arrangement of atoms can significantly affect how a molecule fits into a receptor's binding site. ontosight.ai

For chiral 1,4-diazepanes synthesized from enantiomerically pure amino acids, it was found that the configuration at the 2-position of the diazepane ring did not influence affinity for the σ1 receptor. researchgate.net This suggests that for this particular target, the stereochemistry at this position may not be critical for binding, or that the receptor can accommodate both enantiomers.

In contrast, for other systems, stereochemistry is a determining factor. The development of covalent JNK2/3 inhibitors from an aminopyrazole-derived scaffold highlighted that isoform selectivity is primarily driven by a single amino acid difference in a hydrophobic region, which interacts differently with stereoisomers. acs.org Although not directly involving 1-(3-chlorobenzyl)-1,4-diazepane, this illustrates the principle that subtle stereochemical changes can lead to significant differences in selectivity. The synthesis of complex fused diazepine (B8756704) ring systems often requires careful control of stereochemistry to achieve the desired biological effect. ontosight.ai

Conformational Analysis of the 1,4-Diazepane Ring System and its Role in SAR

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govnih.gov This conformational preference is a key determinant in the structure-activity relationship, as it defines the spatial orientation of substituents that interact with biological targets.

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed that these molecules exist in an unexpected low-energy conformation characterized by a twist-boat ring structure and an intramolecular π-stacking interaction. nih.gov The synthesis of a macrocycle that enforces a similar geometry suggested that this conformation mimics the bioactive state. nih.gov X-ray crystallography and NMR spectroscopy are powerful tools for elucidating these solid-state and solution-phase conformations. nih.govnih.gov

Contributions of the 3-Chlorobenzyl Moiety to Ligand Efficiency and Selectivity

The 3-chlorobenzyl moiety is a critical component for the activity of many 1,4-diazepane analogs, contributing significantly to both binding affinity and selectivity. The position and electronic nature of the substituent on the benzyl ring are key.

In the development of inhibitors for the mitochondrial permeability transition pore, it was discovered that introducing a 3-chlorophenyl group on an isoxazole (B147169) carboxamide scaffold improved activity. nih.gov Moving the chlorine atom to other positions on the phenyl ring or replacing it led to a decrease in activity, highlighting the specific importance of the meta-substitution. nih.gov This suggests a specific interaction, likely within a hydrophobic pocket of the target protein, where the chlorine atom is optimally positioned.

Similarly, in a study of multi-target-directed ligands for Alzheimer's disease, a compound with a 3-chlorobenzyl substituent on a terminal amino group was identified as one of the most promising candidates. researchgate.net This analog demonstrated strong inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The concept of ligand efficiency (LE), which relates the potency of a compound to its size, can be used to evaluate the contribution of specific fragments like the 3-chlorobenzyl group. While a substituent may increase potency, its impact on ligand efficiency indicates whether the added size is justified by the gain in binding energy. researchgate.netscispace.com

Identification of Key Pharmacophoric Features and Interaction Sites

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 1,4-diazepane analogs, these features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). acs.org

Studies on 5-HT6 receptor antagonists based on a 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide scaffold identified a pharmacophore (AAPR) that guided the design of new, potent ligands. openpharmaceuticalsciencesjournal.com For dibenzodiazepine analogs acting as DHFR inhibitors, computer modeling identified the nitrogen atoms on the diazepine ring, along with other features like methoxy (B1213986) groups and the π-system of a chalcone (B49325) core, as essential pharmacophoric points. nih.gov

Docking studies of 1,4-diazepine derivatives with the NS5B RNA polymerase, a target for hepatitis C, have suggested that these compounds can bind to the active site, with interactions such as hydrogen bonding with key residues like TYR 448. nih.gov For a series of CXCR3 antagonists, the best pharmacophore model consisted of one hydrogen bond acceptor, three hydrophobic groups, and one aromatic ring feature. acs.org The spatial arrangement of these features is critical for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding the SAR and in predicting the activity of newly designed compounds.

For a series of 1,3,4-benzotriazepine-based CCK2 receptor antagonists, 3D-QSAR studies using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) were performed. nih.gov These models generated statistical values (e.g., cross-validated r² of 0.673 for CoMFA) that indicated good predictive ability. The resulting contour maps from these analyses provided insights into where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding features would be favorable or unfavorable for activity. nih.gov

Similarly, a 3D-QSAR analysis was conducted on a series of morpholine (B109124) and 1,4-oxazepane (B1358080) derivatives (structurally related to 1,4-diazepanes) as dopamine (B1211576) D4 receptor ligands. The model identified important regions for affinity around the benzene (B151609) rings and the aliphatic amine of the heterocyclic system. acs.org HQSAR (Hologram QSAR) is another technique that has been successfully applied, for instance, to CCK2 antagonists, yielding a model with good predictive power (cross-validated r² of 0.744). nih.gov These QSAR models serve as valuable tools for the rational design and optimization of new, more potent this compound analogs. researchgate.netmdpi.com

Computational Chemistry and Molecular Modeling of 1 3 Chlorobenzyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-Chlorobenzyl)-1,4-diazepane at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's geometry, electronic distribution, and reactivity. researchgate.net

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For 1,4-diazepane derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed to optimize the molecular geometry and to calculate electronic properties. researchgate.net These calculations can reveal how the 3-chlorobenzyl substituent influences the electronic properties of the 1,4-diazepane core. The electron-withdrawing nature of the chlorine atom can affect the charge distribution across the entire molecule, influencing its interaction with biological macromolecules.

Table 1: Representative Quantum Chemical Parameters for 1,4-Diazepane Derivatives

| Parameter | Description | Typical Insights |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface | Identifies regions prone to electrophilic and nucleophilic attack. |

Molecular Docking Studies with Predicted and Experimentally Validated Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cosmosscholars.com In the context of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding.

Scoring Functions and Docking Algorithm Evaluation

The accuracy of molecular docking is heavily reliant on the scoring function used to rank the potential binding poses. Scoring functions are mathematical models that estimate the binding free energy of a ligand-protein complex. Various docking programs, such as AutoDock, are utilized, with binding affinities typically reported in kcal/mol. thesciencein.org The validation of a docking protocol is often achieved by redocking a known ligand into its corresponding protein structure and comparing the root-mean-square deviation (RMSD) between the predicted and experimental poses. nih.gov

Analysis of Ligand-Binding Poses and Interaction Networks

Following the docking process, a detailed analysis of the ligand-binding poses is conducted to understand the key molecular interactions. For 1,4-diazepane derivatives, these interactions often include:

Hydrogen Bonds: Interactions between the nitrogen atoms of the diazepane ring and amino acid residues of the target protein.

Hydrophobic Interactions: The benzyl (B1604629) group and the chlorophenyl moiety can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring of the benzyl group can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Halogen Bonds: The chlorine atom on the benzyl group may participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity.

These interactions are crucial for the stability of the ligand-protein complex. For instance, in studies of similar diazepine (B8756704) derivatives targeting the SARS-CoV-2 main protease (Mpro), the chlorophenyl group was observed to occupy a hydrophobic pocket, while other parts of the molecule formed hydrogen bonds with key residues. rsc.orgacs.org

Molecular Dynamics Simulations for Conformational Flexibility and Target Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational flexibility of this compound and the dynamics of its interaction with a target protein. bohrium.com

The seven-membered diazepane ring can adopt various conformations, such as chair and boat forms. researchgate.net MD simulations can explore the conformational landscape of the molecule in solution and when bound to a target, revealing the most stable conformations and the energy barriers between them. These simulations can also highlight the stability of the ligand-protein complex and the persistence of key interactions identified through docking. For related diazepine compounds, MD simulations have been used to confirm the stability of the complex and the importance of interactions like π-π stacking and hydrogen bonding. nih.govtandfonline.com

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) and other alchemical free energy calculation methods are rigorous computational techniques used to predict the relative binding affinities of a series of related ligands to a common target. rsc.org These methods are particularly useful in lead optimization, where small chemical modifications are made to a parent molecule to improve its potency.

FEP calculations involve computationally "mutating" one ligand into another through a series of non-physical intermediate states. By calculating the free energy change for this transformation in both the bound and unbound states, the relative binding free energy can be determined. While computationally intensive, FEP can provide highly accurate predictions of binding affinity. The application of FEP to complex and flexible molecules like 1,4-diazepane derivatives presents challenges but can offer valuable insights into the energetic contributions of specific substituents. rsc.org

In Silico Screening and Virtual Library Design for 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold serves as a versatile starting point for the design of virtual libraries of new compounds. In silico screening, or virtual screening, involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a specific biological target. thesciencein.orgtandfonline.com

This process often begins with the generation of a virtual library of 1,4-diazepane derivatives with diverse substituents at various positions on the diazepane ring and the benzyl group. These virtual compounds are then docked into the active site of a target protein, and their predicted binding affinities are used to prioritize them for synthesis and experimental testing. acs.orgnih.gov This approach accelerates the drug discovery process by focusing resources on the most promising candidates. Studies on related diazepane derivatives have successfully utilized virtual screening to identify novel agonists for targets such as PPARα. nih.govtandfonline.com

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Integration

The synergy between LBDD and SBDD methodologies creates a comprehensive approach to drug design, leveraging information from both known active ligands and the three-dimensional structure of the biological target. This integrated strategy is particularly valuable when, as is the case for many diazepane derivatives, a set of active compounds has been identified, and a high-resolution structure of the target protein is available or can be reliably modeled.

Hypothetical Integrated LBDD/SBDD Workflow for this compound

An integrated drug design workflow for this compound would typically commence with the identification of a relevant biological target. The 1,4-diazepane nucleus is a versatile scaffold, with derivatives showing activity against a range of targets, including G-protein coupled receptors (GPCRs) like the CXCR3 receptor, enzymes such as factor Xa, and ion channels like T-type calcium channels. nih.govnih.govnih.gov For the purpose of this discussion, let's consider a hypothetical scenario where this compound and its analogs are identified as inhibitors of a specific kinase, a common target class for cancer therapy.

The initial phase would involve LBDD approaches. A collection of known active and inactive diazepane derivatives would be used to construct a pharmacophore model. This model would define the essential chemical features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. scispace.com For instance, the 1,4-diazepane ring might provide key hydrogen bond acceptors, while the 3-chlorobenzyl group could engage in crucial hydrophobic and aromatic interactions within the target's binding site.

Simultaneously, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models mathematically correlate the physicochemical properties of the compounds with their biological activity. A QSAR study on 4-N-aryl- scispace.comtandfonline.comdiazepane ureas, for example, identified that descriptors related to molecular shape and lipophilicity significantly influenced their inhibitory activity on the CXCR3 receptor. nih.gov A similar model for our hypothetical kinase inhibitors would guide the modification of this compound to enhance its potency.

The SBDD component of the workflow would begin with obtaining the 3D structure of the target kinase, either through experimental methods like X-ray crystallography or by building a homology model if the structure of a closely related protein is available. Molecular docking simulations would then be performed to predict the binding mode of this compound within the kinase's active site. researchgate.net These simulations would reveal key interactions, such as hydrogen bonds between the diazepane nitrogens and backbone residues of the kinase's hinge region, and the insertion of the 3-chlorobenzyl group into a hydrophobic pocket.

The power of integration becomes evident when the LBDD-derived pharmacophore is mapped onto the SBDD-derived binding pocket. This allows for the validation of both models and provides a more complete picture of the structure-activity relationships. For example, a hydrophobic feature in the pharmacophore model should correspond to a hydrophobic pocket in the receptor's active site that accommodates the chlorobenzyl group.

The insights gained from this integrated approach would then guide the design of a virtual library of new derivatives of this compound. These virtual compounds would be screened in silico using the developed pharmacophore and QSAR models, as well as by docking them into the target's active site. The most promising candidates would then be synthesized and subjected to biological evaluation, with the results feeding back into the models for further refinement in an iterative cycle of design, synthesis, and testing.

Illustrative Research Findings from Related Systems

While specific integrated LBDD/SBDD studies on this compound are not extensively documented, research on related diazepine-containing compounds highlights the utility of these computational approaches.

In a study focused on identifying new peroxisome proliferator-activated receptor α (PPARα) agonists, researchers successfully employed a combination of pharmacophore modeling and molecular docking to screen a chemical database for novel 3H-benzo[b] scispace.comtandfonline.comdiazepine derivatives. tandfonline.comnih.gov The identified hits were then synthesized and biologically evaluated, confirming their activity. Molecular dynamics simulations further elucidated the stability of the ligand-protein complex and the key binding interactions. tandfonline.comnih.gov

Another relevant example is the development of a QSAR model for a series of 4-N-aryl- scispace.comtandfonline.comdiazepane ureas as inhibitors of the CXCR3 receptor. nih.gov This LBDD study provided a predictive model based on physicochemical descriptors, offering guidelines for designing more potent antagonists. nih.gov

The table below summarizes hypothetical data that could be generated during an integrated LBDD/SBDD study of this compound and its analogs targeting a hypothetical kinase.

| Compound ID | Structure | Predicted Potency (IC50, nM) (QSAR Model) | Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 | This compound | 150 | -8.5 | H-bond with hinge region, hydrophobic interaction with catalytic pocket |

| 2 | 1-(4-Chlorobenzyl)-1,4-diazepane | 200 | -8.2 | H-bond with hinge region, hydrophobic interaction with catalytic pocket |

| 3 | 1-(3-Fluorobenzyl)-1,4-diazepane | 120 | -8.8 | H-bond with hinge region, hydrophobic and halogen bond interactions |

| 4 | 1-(3-Methylbenzyl)-1,4-diazepane | 350 | -7.9 | H-bond with hinge region, reduced hydrophobic interaction |

| 5 | 1-(3-Chlorobenzyl)-4-methyl-1,4-diazepane | 500 | -7.5 | Steric clash in binding pocket, loss of H-bond |

This integrated computational approach, combining the predictive power of LBDD with the detailed structural insights of SBDD, provides a rational and efficient pathway for the optimization of this compound as a potential therapeutic agent. By understanding the intricate molecular interactions that govern its biological activity, medicinal chemists can design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Preclinical Pharmacological Investigations and Mechanism of Action in in Vivo Systems

Selection and Justification of Relevant Animal Models for Compound Evaluation

The initial evaluation of a novel compound like 1-(3-Chlorobenzyl)-1,4-diazepane would necessitate the use of well-established animal models, primarily rodents (mice and rats), due to their genetic and physiological similarities to humans, cost-effectiveness, and the availability of validated behavioral paradigms.

The selection of specific models would be driven by the predicted therapeutic target of the compound. Given its structural similarity to benzodiazepines and other central nervous system (CNS) active agents, models relevant to anxiety, depression, psychosis, and epilepsy would be appropriate. semanticscholar.orgscience.govmdpi.com For instance, if anxiolytic properties are hypothesized, the Elevated Plus Maze (EPM) and Light-Dark Box tests would be employed to assess anxiety-like behaviors. mdpi.com To investigate potential antidepressant effects, the Forced Swim Test (FST) and Tail Suspension Test (TST) are standard models for evaluating behavioral despair. semanticscholar.orgnih.gov Models of psychosis, such as those induced by psychostimulants, would be used to assess antipsychotic potential. nih.gov For antiseizure activity, models like the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ)-induced seizure tests are commonly used. mdpi.com

In Vivo Target Engagement and Pathway Modulation Studies

These studies are crucial for understanding how this compound interacts with its molecular target(s) within a living organism and the subsequent effects on cellular pathways.

Pharmacodynamic Marker Identification and Validation

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate a drug has reached its target and is producing a biological effect. For a compound predicted to act on the CNS, these markers could include changes in the levels of neurotransmitters (e.g., dopamine (B1211576), serotonin, GABA) or their metabolites in specific brain regions. semanticscholar.org Techniques like microdialysis in awake, freely moving animals would allow for real-time measurement of these neurochemical changes. Additionally, monitoring the expression or phosphorylation status of downstream signaling proteins involved in the target's pathway would provide evidence of target engagement.

Receptor Occupancy Studies in Animal Brain/Tissues

Receptor occupancy studies determine the percentage of a specific receptor that is bound by a drug at a given dose. This is a critical parameter for correlating the dose of a drug with its pharmacological effect. For this compound, if it is hypothesized to bind to a specific receptor (e.g., a subtype of the GABA-A receptor, similar to benzodiazepines), these studies would be essential. science.govfrontiersin.org This is typically performed using techniques like positron emission tomography (PET) with a radiolabeled ligand that competes with the compound for the same binding site, or through ex vivo autoradiography where brain tissue from treated animals is analyzed.

Specific Biological Responses in Animal Models

This level of investigation focuses on the direct physiological and behavioral outcomes of administering the compound to animal models.

Behavioral Phenotyping in Rodents

Locomotor Activity: To determine if the compound has stimulant, sedative, or no effect on general movement.

Motor Coordination: Tests like the rotarod are used to assess for any motor impairment, a common side effect of CNS-active drugs. mdpi.com

Cognitive Function: Various maze-based tasks can evaluate the compound's impact on learning and memory.

Sensory Reactivity: Tests like the hot plate or tail-flick test can determine if the compound has analgesic properties. mdpi.com

Social Interaction: To assess any effects on social behavior, which can be relevant for conditions like autism or schizophrenia.

The table below illustrates a hypothetical set of results from behavioral phenotyping studies for a novel compound.

| Behavioral Test | Species | Outcome Measure | Hypothetical Result for Compound X |

| Elevated Plus Maze | Rat | Time spent in open arms | Increased |

| Forced Swim Test | Mouse | Immobility time | Decreased |

| Rotarod | Mouse | Latency to fall | No significant change |

| Open Field Test | Rat | Total distance traveled | Decreased |

Electrophysiological Recordings in Animal Brain Slices/In Vivo

Electrophysiology provides a direct measure of the compound's effect on neuronal activity. frontiersin.org

In Vitro Brain Slices: This technique allows for the study of the compound's effect on specific neural circuits in a controlled environment. Brain slices containing regions of interest (e.g., hippocampus, amygdala) would be prepared, and the compound would be applied to the bathing solution. Recordings from individual neurons would reveal changes in firing rate, synaptic transmission, and plasticity. biorxiv.org For example, if this compound enhances GABAergic inhibition, it would be expected to decrease the firing rate of principal neurons.

In Vivo Recordings: In awake or anesthetized animals, electrodes can be implanted into specific brain regions to record neuronal activity in response to compound administration. This provides a more integrated view of how the compound affects neural network dynamics in the intact brain.

The table below shows a hypothetical summary of electrophysiological findings.

| Preparation | Brain Region | Measurement | Hypothetical Finding for Compound Y |

| In Vitro Slice | Amygdala | Spontaneous firing rate | Decreased |

| In Vitro Slice | Hippocampus | Long-Term Potentiation (LTP) | No significant effect |

| In Vivo | Prefrontal Cortex | Gamma oscillations | Increased power |

Biochemical Assays from Animal Tissues

Currently, there is a notable lack of publicly available scientific literature detailing specific biochemical assays conducted on animal tissues for the compound this compound. While research exists for various derivatives of the 1,4-diazepane scaffold, the direct examination of this particular compound's effects on enzymatic activity, receptor binding affinity, or other biochemical parameters in tissue homogenates or isolated cellular components from animal models has not been reported in accessible studies.

Investigation of Cross-Talk Between Signaling Pathways

Detailed investigations into the cross-talk between intracellular signaling pathways mediated by this compound are not present in the current body of scientific research. The potential for this compound to modulate multiple signaling cascades simultaneously, a phenomenon crucial for understanding its complete pharmacological profile, remains an unexplored area. Studies that would elucidate interactions between pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or others have not been published.

Elucidation of Downstream Molecular and Cellular Effects

The downstream molecular and cellular consequences of exposure to this compound have not been elucidated in the available scientific literature. Research detailing its impact on gene expression, protein synthesis, cell cycle regulation, apoptosis, or cellular morphology is not available. Therefore, a comprehensive understanding of the molecular mechanisms that follow the initial interaction of this compound with its putative biological target is yet to be established.

Advanced Research Perspectives and Future Directions for 1 3 Chlorobenzyl 1,4 Diazepane

Development of Next-Generation Analogues with Tuned Properties

The development of next-generation analogues of 1-(3-chlorobenzyl)-1,4-diazepane is a key focus for enhancing therapeutic efficacy and minimizing off-target effects. This involves the synthesis and evaluation of a diverse library of derivatives with modified functional groups and structural features. uwaterloo.ca

Researchers are systematically exploring the structure-activity relationships (SAR) of 1,4-diazepane derivatives to understand how specific chemical modifications influence their biological activity. nih.govbohrium.com For instance, the introduction of different substituents on the phenyl ring or modifications to the diazepane core can significantly alter receptor binding affinity, selectivity, and pharmacokinetic properties. nih.govontosight.ai A study on (1,4-diazepan-1-yl)(phenyl)methanone derivatives investigated the impact of various functional groups at the para-position of the phenyl ring, including moieties known to influence amyloid-β aggregation. uwaterloo.ca Another research effort synthesized a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives to evaluate their anticancer potential. scirp.org In particular, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated notable activity. scirp.orgresearchgate.net

Computational modeling and computer-aided drug design (CADD) are increasingly being employed to predict the biological activity of novel analogues and to guide synthetic efforts. tandfonline.comlongdom.org These in silico methods help to prioritize the synthesis of compounds with the highest potential for desired therapeutic effects.

The following table summarizes a selection of synthesized 1,4-diazepane analogues and their reported biological activities:

| Compound Name | Biological Activity/Target | Reference |

| 4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Anticancer activity | scirp.orgresearchgate.net |

| 1,4-Diazepane derivatives | T-type calcium channel blockers | nih.gov |

| 1,4-Diazepine derivatives | Antimicrobial, anti-HIV, anticancer activities | nih.gov |

| Homopiperazine (B121016) derivatives | Anticancer agents | scirp.org |

| 1-(4-Chlorophenyl)-1,4-diazepane derivatives | Potential atypical antipsychotic agents | nih.gov |

Integration of Systems Biology and Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, researchers are turning to systems biology and the integration of large-scale omics data. researchgate.netresearchgate.netspringernature.com This approach moves beyond the traditional "one-drug, one-target" paradigm to explore the compound's impact on entire biological networks and pathways. springernature.com

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive snapshot of the molecular changes that occur in cells or organisms upon exposure to a compound. nih.gov By analyzing these vast datasets, researchers can identify the primary targets of this compound, as well as its off-target effects and downstream signaling cascades. embl.degithub.io This integrated approach can reveal unexpected mechanisms of action and potential new therapeutic applications. frontiersin.org

For example, combining gene expression profiles with drug-target information can help to infer the mechanism of action and feedback regulation of target expression. embl.de Visualization tools are crucial for interpreting the complex datasets generated by omics studies, allowing researchers to identify meaningful patterns and biological insights. researchgate.net The integration of chemical and biological data into unified databases is also facilitating a more comprehensive analysis of the relationships between small molecules and their biological targets. researchgate.net

Exploration of Novel Therapeutic Hypotheses Based on Mechanistic Insights

Detailed mechanistic studies of this compound and its analogues are paving the way for the exploration of novel therapeutic hypotheses. By understanding precisely how these compounds interact with their biological targets at a molecular level, researchers can propose new applications for diseases with related underlying pathologies. nih.govijpcbs.com

For instance, the 1,4-diazepane scaffold has been investigated for a wide range of biological activities, including as T-type calcium channel blockers, sigma receptor ligands, and inhibitors of amyloid aggregation. uwaterloo.canih.govnih.gov The discovery that certain 1,4-diazepane derivatives can act as T-type calcium channel blockers suggests their potential use in treating related neurological or cardiovascular conditions. nih.gov Similarly, the identification of diazepane-containing derivatives as sigma receptor ligands opens up possibilities for their use in treating neurodegenerative disorders and as neuroprotective agents. nih.gov

The development of new synthetic methodologies for the 1,4-diazepane ring system allows for the creation of structurally diverse libraries of compounds for screening against a wide array of biological targets. researchgate.netsioc-journal.cnsemanticscholar.org This expands the potential therapeutic landscape for this versatile chemical scaffold.

Application of Advanced Imaging Techniques for In Vivo Pharmacological Studies

Advanced imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools for studying the in vivo pharmacology of this compound and its analogues. tenmak.gov.tracs.org By radiolabeling these compounds, researchers can non-invasively track their distribution, target engagement, and pharmacokinetics in living organisms, including the brain. tenmak.gov.tracs.org

PET imaging, in particular, has been utilized to evaluate the brain uptake and binding specificity of various diazepine-based derivatives. acs.org For example, radiolabeled benzodiazepine (B76468) derivatives have been successfully used for the in vivo imaging of the GABA receptor complex. tenmak.gov.tracs.org The development of novel radiotracers based on the 1,4-diazepane scaffold is an active area of research, with the aim of creating probes with high brain penetration and specific binding to their targets. acs.orgresearchgate.net

These imaging studies provide crucial information for drug development, helping to confirm that a drug candidate reaches its intended target in the body at a sufficient concentration and for an appropriate duration. They can also provide insights into the relationship between target occupancy and therapeutic efficacy.

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. tandfonline.comnih.gov The successful development of compounds like this compound and its derivatives relies on the integration of expertise from various fields, including medicinal chemistry, pharmacology, molecular biology, computational science, and clinical research. tandfonline.comtandfonline.com

Collaborative research efforts can accelerate progress by pooling resources, sharing data, and fostering innovation. researchgate.net Such collaborations can span academia, industry, and government research institutions, bringing together diverse perspectives and technical capabilities. google.com Interdisciplinary teams are better equipped to tackle the multifaceted challenges of drug discovery, from initial target identification and lead optimization to preclinical and clinical development. frontiersin.orgtandfonline.com The use of integrated platforms that combine genomic assays, computational modeling, and pharmacological sciences is becoming increasingly important for the efficient design and translation of novel molecular entities. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。